Zoledronate disodium hydrate

Overview

Description

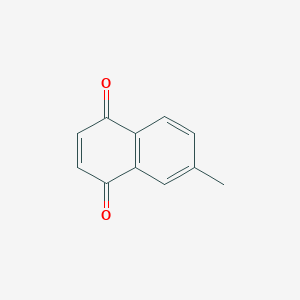

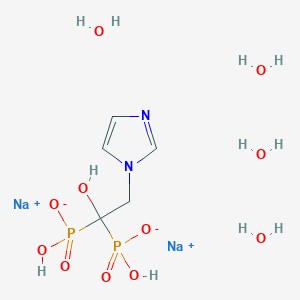

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate (NaHPEPT) is an important organic compound that has been used in a variety of applications in the scientific research field. NaHPEPT is a phosphonate that is composed of a phosphonate group, an imidazole group, and a hydroxyl group. It is a white crystalline solid that is highly soluble in water and has a melting point of 117°C. NaHPEPT is a versatile compound that has been used in a variety of applications ranging from biochemical and physiological studies to laboratory experiments.

Scientific Research Applications

Proton-Conducting Solid Electrolytes

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate has been explored in the fabrication of proton-conducting solid electrolytes. One study demonstrates its potential in yielding polymeric structures conducive to solid-state proton conductivity due to hydrogen bonding between phosphonic acid groups and imidazole rings (Montoneri et al., 2004).

Synthesis and Characterization in Chemistry

This compound has been utilized in the synthesis and characterization of biheterocyclic derivatives, demonstrating its role in the formation of complex chemical structures with potential applications in various fields of chemistry (Serigne Abdou Khadir et al., 2021).

Studies in Surface-Enhanced Raman Spectroscopy (SERS)

Research involving phosphonate derivatives of N-heterocyclic aromatic compounds, including imidazole, has provided insights into their structures when adsorbed on colloidal silver, contributing to the understanding of molecular interactions in SERS applications (Podstawka et al., 2009).

CO2 Fixation and Catalysis

The compound has also been involved in studies on metal phosphonates as heterogeneous catalysts, specifically for the efficient chemical fixation of CO2 under mild conditions, suggesting its potential in environmental applications (Wang Yi-xin et al., 2022).

Material Sciences and Magnetism

Its derivatives have been synthesized and analyzed for their properties in material sciences, such as exhibiting canted antiferromagnetism and slow relaxation behavior, which are significant for understanding magnetic materials (Deng-Ke Cao et al., 2007).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-hydroxyimidazoles, have been found to be potentially biologically active . They are considered valuable synthetic intermediates for the assembly of heterocyclic structures .

Mode of Action

It is known that n-oxides and n-hydroxy-substituted imidazoles and benzimidazoles are of interest due to their potential biological activity .

Biochemical Pathways

Compounds of similar structure have been found to exhibit a range of activities, including antiprotozoal, antitumor, and antiviral activity, as well as herbicidal properties and potential selective inhibition of various kinases .

Result of Action

Compounds of similar structure have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction of 1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethylamine with sodium chloroacetate followed by further reaction with phosphorus oxychloride and sodium hydroxide to yield Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate.", "Starting Materials": ["1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethylamine", "Sodium chloroacetate", "Phosphorus oxychloride", "Sodium hydroxide", "Water"], "Reaction": [ "Step 1: Dissolve 1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethylamine in water.", "Step 2: Add sodium chloroacetate to the solution and stir.", "Step 3: Add phosphorus oxychloride slowly to the solution and stir.", "Step 4: Add sodium hydroxide to the solution and stir.", "Step 5: Filter the solution and wash with water.", "Step 6: Dry the product to yield Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate." ] } | |

CAS RN |

165800-07-7 |

Molecular Formula |

C5H16N2Na2O11P2 |

Molecular Weight |

388.11 g/mol |

IUPAC Name |

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate;tetrahydrate |

InChI |

InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2/q;2*+1;;;;/p-2 |

InChI Key |

IEJZOPBVBXAOBH-UHFFFAOYSA-L |

SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.O.O.O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+] |

synonyms |

Zoledronate Disodium, CGP-42446A |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)

![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)